Dda-tetracycline

Matrix Metalloproteinase Inhibition MMP-13 Collagenase Assay

Standard tetracyclines introduce confounding antimicrobial effects in MMP research. DDA-tetracycline (CMT-1) eliminates this variable entirely.

• Retains MMP-1/-2/-8/-9/-13 inhibition (IC50 1-30 μM) while lacking C-4 dimethylamino group required for antimicrobial activity.
• Enables long-term in vivo studies (tumor metastasis, diabetic wound healing) without microbiome alteration or GI toxicity.
• Available as high-purity research grade, supplied with analytical data. Immediate shipment for confirmed orders.

Molecular Formula C20H19NO8
Molecular Weight 401.4 g/mol
Cat. No. B12297695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDda-tetracycline
Molecular FormulaC20H19NO8
Molecular Weight401.4 g/mol
Structural Identifiers
SMILESCC1(C2CC3CC(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)O
InChIInChI=1S/C20H19NO8/c1-19(28)8-3-2-4-10(22)12(8)15(24)13-9(19)5-7-6-11(23)14(18(21)27)17(26)20(7,29)16(13)25/h2-4,7,9,22,24,26,28-29H,5-6H2,1H3,(H2,21,27)
InChIKeyXCCHQGIGHCRZOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DDA-tetracycline (CMT-1) for MMP Research


DDA-tetracycline (4-des-dimethylaminotetracycline, CMT-1) is a chemically modified tetracycline derivative (CAS 2444-65-7, molecular formula C₂₀H₁₉NO₈, molecular weight 401.37) . Unlike conventional tetracyclines that exert antibacterial activity through inhibition of bacterial protein synthesis, DDA-tetracycline lacks the dimethylamino group at the carbon-4 position of the A ring, rendering it devoid of antimicrobial properties while retaining potent matrix metalloproteinase (MMP) inhibitory activity [1][2]. The compound functions as a non-antimicrobial host-modulating agent that inhibits mammalian collagenases (MMP-1, MMP-8, MMP-13) and gelatinases (MMP-2, MMP-9) through divalent cation chelation [3]. This unique pharmacological profile positions DDA-tetracycline as a specialized research tool for studies requiring MMP inhibition without confounding antimicrobial effects.

1
Non-antimicrobial MMP inhibition for host-modulation studies
2
Collagenase (MMP-1, MMP-8, MMP-13) and gelatinase (MMP-2, MMP-9) research
3
Long-term in vivo protocols where antibiotic pressure is a confounding variable

Why Doxycycline Cannot Substitute for DDA-tetracycline


Generic substitution with conventional tetracyclines is not scientifically valid for applications requiring DDA-tetracycline (CMT-1). Standard tetracyclines such as doxycycline and minocycline possess dual pharmacological activities—both antibacterial and MMP-inhibitory—whereas DDA-tetracycline retains only the latter [1]. The removal of the dimethylamino group at the C-4 position of DDA-tetracycline eliminates antimicrobial activity while preserving anticollagenase function [2]. This distinction is critical for two procurement decisions: (1) studies investigating MMP-mediated pathologies without the confounding variable of altered microbiome composition require a purely non-antimicrobial agent; and (2) long-term experimental protocols benefit from DDA-tetracycline's reduced gastrointestinal toxicity profile compared to antimicrobial tetracyclines [3]. Furthermore, the MMP inhibitory potency differs substantially across tetracycline derivatives against specific MMP isoforms, as quantified in Section 3.

Property
DDA-tetracycline (CMT-1)
Doxycycline / Standard Tetracyclines
Antimicrobial activity
None — C-4 dimethylamino group removed
Present — bacterial protein synthesis inhibition may confound MMP studies
MMP-13 potency context
Reported lower IC50; supports lower-concentration study design
Reported higher IC50; potency profile may shift isoform interpretation
Microbiome impact
No antibiotic selection pressure — suitable for microbiome-sensitive models
Alters gut and subgingival microbiota — may confound host-response endpoints

MMP Inhibition: DDA-tetracycline vs. Doxycycline


MMP-13 Inhibitory Potency

DDA-tetracycline (CMT-1) exhibits a 2-fold higher inhibitory potency against MMP-13 (collagenase-3) compared to doxycycline. In standardized in vitro enzyme inhibition assays, DDA-tetracycline achieved 50% inhibition of MMP-13 activity at a concentration of 1 μM, whereas doxycycline required 2 μM to achieve the same level of inhibition [1]. This differential potency is clinically relevant given MMP-13's established role in cartilage degradation during osteoarthritis progression and in tumor invasion during metastatic dissemination.

MMP-13 Inhibitory Potency
Head-to-head
IC50: 1 μM (CMT-1) vs 2 μM (doxycycline) — reported 2-fold difference
Supports MMP-13 pathway-inhibition assay context
In vitro recombinant MMP-13 enzyme assay
Matrix Metalloproteinase Inhibition MMP-13 Collagenase Assay Osteoarthritis Research Cancer Metastasis

MMP-8 Inhibition Profile

DDA-tetracycline (CMT-1) inhibits human neutrophil collagenase (MMP-8) with an IC₅₀ range of 15-30 μM, a concentration that approximates in vivo therapeutic tetracycline levels achievable through systemic administration [1]. This inhibitory activity is comparable to that of doxycycline against the same enzyme isoform. Notably, both compounds demonstrated substantially greater potency against neutrophil-derived collagenase than against fibroblast collagenase (MMP-1), for which IC₅₀ values were approximately 280 μM for doxycycline and 500 μM for DDA-tetracycline [2].

MMP-8 vs MMP-1 Profile
Cross-study comparable
MMP-8 IC50: 15–30 μM for both MMP-1 IC50: 500 μM (CMT-1) vs 280 μM (doxycycline)
Reported comparable neutrophil collagenase context
Purified human neutrophil collagenase; fibroblast MMP-1 showed differential potency
Neutrophil Collagenase MMP-8 Periodontal Disease Inflammatory Tissue Remodeling Wound Healing

In Vivo Collagen Preservation in Diabetes

In the streptozotocin (STZ)-induced diabetic rat model, daily oral administration of DDA-tetracycline (CMT-1) at 10 mg/day for 28 days significantly inhibited diabetes-induced depression of skin collagen production and normalized steady-state levels of procollagen α1(I) mRNA [1]. Specifically, STZ treatment depressed the in vivo rate of skin collagen production and hybridizable type I procollagen mRNA levels; CMT-1 treatment inhibited this diabetic depression of all measured connective tissue parameters while having no effect on non-diabetic controls or STZ-induced hyperglycemia [2]. Unlike doxycycline, which would exert concurrent antibacterial effects at equivalent doses, DDA-tetracycline's activity in this model is attributable solely to MMP inhibition and divalent cation chelation.

In Vivo Collagen Preservation
Class-level
10 mg/day oral CMT-1 normalized skin collagen production and procollagen α1(I) mRNA in STZ-diabetic rats over 28 days
Model-response endpoint context for diabetic connective-tissue research
No direct doxycycline comparator in this study; Sprague-Dawley model
In Vivo MMP Inhibition Diabetes Complications Collagen Synthesis Connective Tissue Research Streptozotocin Model

Metastasis Suppression in Melanoma Model

In a SCID mouse model of experimental metastasis, oral administration of DDA-tetracycline (CMT-1) reduced the number of lung metastases following intravenous injection of highly invasive human melanoma C8161 cells [1]. This in vivo anti-metastatic effect was observed coincident with the compound's ability to suppress extracellular levels of gelatinase A and B (MMP-2 and MMP-9) activity in vitro in a dose-dependent manner (3-50 μg/mL) [2]. The study directly compared multiple CMT derivatives, establishing CMT-1 as one of the active compounds capable of reducing metastatic burden without antimicrobial confounding.

Metastasis Suppression
Context-dependent
Reduced lung metastases in SCID mouse melanoma model; dose-dependent gelatinase A/B suppression at 3–50 μg/mL in vitro
Supports tumor-cell invasion model interpretation
C8161 human melanoma cells; oral dosing; qualitative metastasis reduction
Cancer Metastasis Melanoma Research Gelatinase Inhibition Tumor Invasion SCID Mouse Model

Bacterial Proteinase Inhibition Without Antimicrobial Activity

DDA-tetracycline (CMT-1) inhibits Arg- and Lys-gingipain activities and collagenolytic activity of Porphyromonas gingivalis at concentrations of 0.5-50 μM, comparable to the inhibitory effects of doxycycline against these same bacterial proteinases [1]. Critically, DDA-tetracycline achieves this proteinase inhibition without exerting antibacterial activity, whereas doxycycline simultaneously inhibits bacterial growth. Both compounds also inhibited the inactivation of α1-proteinase inhibitor (serpinolytic activity) by P. gingivalis collagenolytic fractions, demonstrating functional equivalence in host proteinase protection [2].

Bacterial Gingipain Inhibition
Head-to-head
Inhibited Arg- and Lys-gingipain at 0.5–50 μM — comparable to doxycycline; no antibacterial activity
Supports host-pathogen interaction assay context without antimicrobial confounding
P. gingivalis in vitro; chromogenic substrate assay
Periodontopathogen Gingipain Inhibition Host-Pathogen Interaction Protease Research Porphyromonas gingivalis

Structural Basis for MMP Selectivity

DDA-tetracycline (CMT-1) differs structurally from tetracycline solely by the removal of the dimethylamino group from the carbon-4 position of the A ring [1]. This single chemical modification completely abolishes antibacterial activity while preserving divalent cation binding capacity and MMP inhibitory function [2]. The structural basis for this functional selectivity is well-established: the C-4 dimethylamino group is essential for binding to the bacterial 30S ribosomal subunit, whereas the β-diketone moiety at positions C-11 and C-12 remains intact in DDA-tetracycline and mediates zinc chelation required for MMP inhibition [3].

Structural Basis for Selectivity
Class-level
C-4 dimethylamino group removal abolishes 30S ribosomal binding; β-diketone moiety at C-11/C-12 retains zinc chelation for MMP inhibition
SAR supports functional separation of antimicrobial and MMP-inhibitory activities
Structure-activity relationship analysis; source review recommended
Structure-Activity Relationship Tetracycline SAR MMP Selectivity Chemical Biology Host Modulation

DDA-tetracycline Research Applications


Periodontal Disease: Host Modulation

DDA-tetracycline (CMT-1) is optimally suited for periodontal disease studies examining host-derived tissue destruction mechanisms. The compound inhibits neutrophil collagenase (MMP-8) with IC₅₀ values of 15-30 μM—concentrations achievable at therapeutic tetracycline levels—while simultaneously inhibiting bacterial gingipains from P. gingivalis without exerting antibacterial activity [1]. This dual activity profile enables researchers to dissect host-versus-bacterial contributions to periodontal tissue breakdown without the confounding variable of altered subgingival microbiome composition that would occur with doxycycline treatment [2].

Cancer Metastasis: Gelatinase Inhibition

For in vivo tumor metastasis models requiring long-term compound administration, DDA-tetracycline provides a critical advantage over doxycycline. The compound reduces lung metastasis burden in SCID mouse melanoma models coincident with suppression of gelatinase A (MMP-2) and B (MMP-9) activity [3]. Unlike doxycycline, DDA-tetracycline does not exert antibiotic selection pressure on the host microbiome during extended dosing regimens, eliminating a significant confounding factor in metastasis studies where gut microbiota composition has been shown to influence antitumor immune responses and metastatic progression.

Diabetic Connective Tissue: Collagen Preservation

In streptozotocin-induced diabetic rodent models, DDA-tetracycline at 10 mg/day oral dosing preserves skin collagen synthesis and normalizes procollagen α1(I) mRNA levels without affecting hyperglycemia [4]. This application is particularly valuable for chronic studies exceeding 4 weeks duration, where the absence of gastrointestinal toxicity associated with long-term CMT administration enables sustained dosing protocols [5]. Researchers investigating diabetic wound healing, skin atrophy, or bone loss can attribute observed effects directly to MMP inhibition rather than to off-target antimicrobial actions.

Osteoarthritis: MMP-13 and Cartilage Degradation

Investigators studying MMP-13 (collagenase-3) as a therapeutic target in osteoarthritis should select DDA-tetracycline over doxycycline based on the 2-fold potency advantage (IC₅₀ of 1 μM vs. 2 μM for doxycycline) [6]. This enhanced potency enables lower compound concentrations in cartilage explant culture systems, reducing potential compound-mediated cytotoxicity while maintaining effective collagenase inhibition. The non-antimicrobial profile further ensures that any observed chondroprotective effects are attributable solely to MMP-13 inhibition rather than to antibacterial activity that might indirectly influence inflammatory cytokine profiles.

Application
Selection Property
Validation Focus
Periodontal host-modulation studies
Non-antimicrobial MMP/gingipain dual inhibition
Host vs. bacterial contribution endpoints without microbiome alteration
Cancer metastasis gelatinase research
MMP-2/MMP-9 suppression without antibiotic pressure
Metastasis-burden model endpoints and tumor-invasion assay review
Diabetic connective-tissue collagen studies
MMP-inhibitory collagen preservation in chronic models
Collagen-synthesis and procollagen-mRNA endpoint review
Osteoarthritis MMP-13 cartilage-degradation research
Reported MMP-13 potency context vs. doxycycline
Cartilage-explant endpoint review at lower compound concentrations
Selection properties refer to reported assay contexts; validation focus should be confirmed in the researcher\'s specific model. RUO — not for human or veterinary use.

Technical Documentation Hub

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28 linked technical documents
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